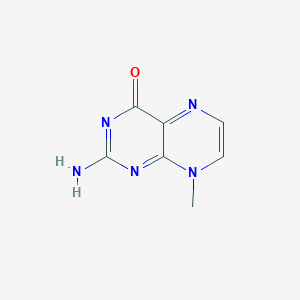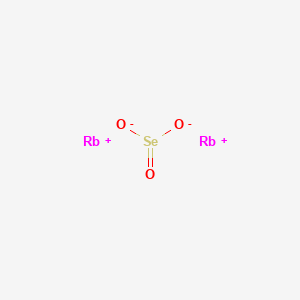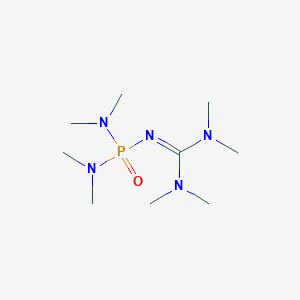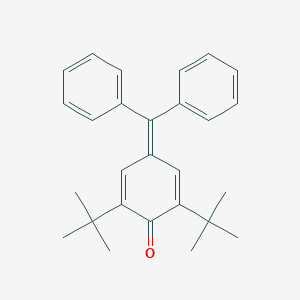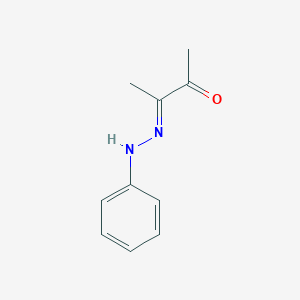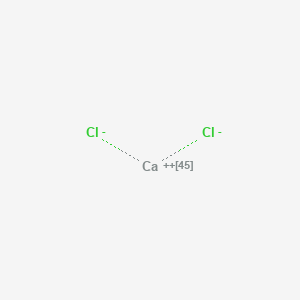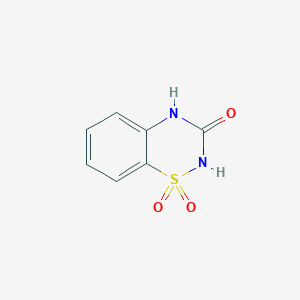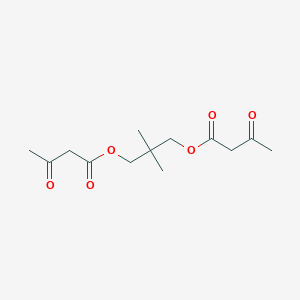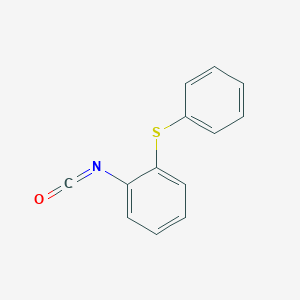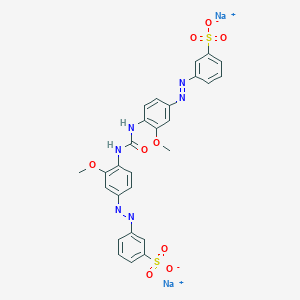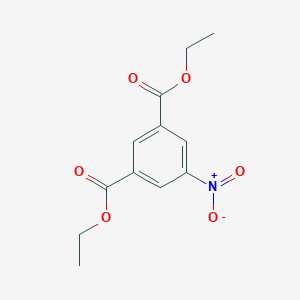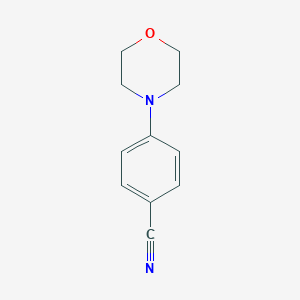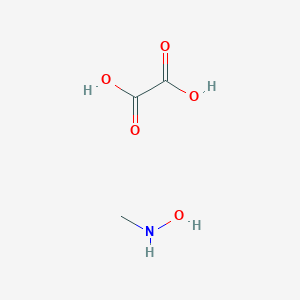
Titanium difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium difluoride (TiF2) is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is highly soluble in water and has a melting point of 1,200°C. TiF2 is widely used in the field of materials science due to its unique properties, including its high thermal stability, hardness, and resistance to corrosion.
Mecanismo De Acción
The mechanism of action of Titanium difluoride is not fully understood, but it is believed to act as a Lewis acid catalyst in organic chemistry reactions. Titanium difluoride can also react with water to form titanium hydroxide, which can act as a base in certain chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Titanium difluoride. However, some studies have suggested that exposure to Titanium difluoride may cause respiratory irritation and lung damage in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Titanium difluoride has several advantages for use in laboratory experiments, including its high thermal stability, low toxicity, and ability to act as a catalyst in organic chemistry reactions. However, Titanium difluoride can be difficult to handle due to its high reactivity with water and other chemicals.
Direcciones Futuras
There are several future directions for research on Titanium difluoride, including its use as a catalyst in organic chemistry reactions, as a coating for metal surfaces, and as a precursor for the synthesis of other titanium compounds. Additionally, further research is needed to fully understand the mechanism of action of Titanium difluoride and its potential health effects.
Métodos De Síntesis
The most common method of synthesizing Titanium difluoride is through the reaction of titanium metal with hydrogen fluoride gas. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chemical processes. Other methods of synthesis include the reaction of titanium dioxide with hydrogen fluoride and the reduction of titanium tetrafluoride with hydrogen gas.
Aplicaciones Científicas De Investigación
Titanium difluoride has numerous applications in scientific research, including its use as a catalyst in organic chemistry reactions, as a coating for metal surfaces to improve their corrosion resistance, and as a precursor for the synthesis of other titanium compounds. Titanium difluoride is also used in the production of titanium alloys, which are widely used in the aerospace, automotive, and medical industries.
Propiedades
Número CAS |
13814-20-5 |
|---|---|
Nombre del producto |
Titanium difluoride |
Fórmula molecular |
F2Ti |
Peso molecular |
85.86 g/mol |
Nombre IUPAC |
difluorotitanium |
InChI |
InChI=1S/2FH.Ti/h2*1H;/q;;+2/p-2 |
Clave InChI |
YOBCTIIWHLYFII-UHFFFAOYSA-L |
SMILES |
F[Ti]F |
SMILES canónico |
F[Ti]F |
Otros números CAS |
13814-20-5 |
Sinónimos |
difluorotitanium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



